3-Methoxy-2-methylpentan-2-aminehydrochloride

Lipophilicity Drug-likeness ADME

3-Methoxy-2-methylpentan-2-amine hydrochloride is a primary tert-alkyl amine building block with a computed XLogP3 of 0.7—approximately 1.5 log units lower than des-methoxy 2-methylpentan-2-amine—delivering balanced lipophilicity for membrane permeability without excessive LogP. The 3-methoxy substituent creates orthogonal reactivity handles (amine acylation/sulfonylation plus ether demethylation), while the C3 chiral center enables enantioselective applications absent in achiral analogs. Supplied as the water-soluble HCl salt, it streamlines aqueous reaction setups and extractive workups. For programs prioritizing reduced off-target promiscuity over secondary-amine analogs, this primary amine scaffold is the rational choice.

Molecular Formula C7H18ClNO
Molecular Weight 167.68 g/mol
Cat. No. B13538432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methylpentan-2-aminehydrochloride
Molecular FormulaC7H18ClNO
Molecular Weight167.68 g/mol
Structural Identifiers
SMILESCCC(C(C)(C)N)OC.Cl
InChIInChI=1S/C7H17NO.ClH/c1-5-6(9-4)7(2,3)8;/h6H,5,8H2,1-4H3;1H
InChIKeyDSMTZGHKONJURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-methylpentan-2-amine Hydrochloride: Structural Identity and Procurement Baseline


3-Methoxy-2-methylpentan-2-amine hydrochloride (free base CAS 2228348-79-4; hydrochloride molecular formula C₇H₁₈ClNO, MW 167.68 g/mol) is a primary tert-alkyl amine hydrochloride salt featuring a 3-methoxy substituent on a branched pentane backbone . The compound is catalogued by Enamine (EN300-1782769) and distributed through Sigma-Aldrich, as well as by multiple specialty chemical suppliers for research use only . It belongs to the class of aliphatic primary amines with a sterically hindered tertiary carbon adjacent to the amino group, and is primarily positioned as a synthetic building block for medicinal chemistry and organic synthesis applications .

Why Generic Substitution of 3-Methoxy-2-methylpentan-2-amine Hydrochloride Fails: Structural Determinants of Divergent Behavior


Within the C₆–C₈ aliphatic amine chemical space, compounds sharing the 2-methylpentan-2-amine core are often treated as interchangeable building blocks. However, the presence and position of the 3-methoxy substituent in this compound produces a computed XLogP3 of 0.7, compared with 2.22 for the des-methoxy parent 2-methylpentan-2-amine—a difference of approximately 1.5 log units that fundamentally alters partitioning behavior, aqueous solubility, and permeability . Furthermore, the target compound is a primary amine, whereas the closely related N-methyl analog, (3-methoxy-2-methylpentan-2-yl)(methyl)amine (CAS 2229187-60-2), is a secondary amine—a distinction that matters because primary amines have been systematically shown to exhibit reduced off-target pharmacological promiscuity compared with secondary and tertiary amines [1]. Positional isomerism also matters: 5-methoxy-2-methylpentan-2-amine (CAS 1248598-52-8) places the methoxy group five bonds from the amine, eliminating the through-space electronic and steric effects present when the methoxy group is at C3 . These structural distinctions mean that substituting any of these analogs without experimental validation risks introducing unanticipated changes in reactivity, pharmacokinetic behavior, or biological target engagement.

Quantitative Differentiation Evidence: 3-Methoxy-2-methylpentan-2-amine Hydrochloride vs. Closest Analogs


Lipophilicity Modulation: 1.5-Log-Unit Reduction in XLogP3 vs. Des-Methoxy Parent Amine

The 3-methoxy substituent on 3-methoxy-2-methylpentan-2-amine produces a computed XLogP3 of 0.7, compared with a LogP of 2.22 for the des-methoxy parent compound 2-methylpentan-2-amine (CAS 53310-02-4)—a net reduction of approximately 1.5 log units . This places the target compound substantially closer to optimal drug-like lipophilicity ranges (LogP 1–3) and below the LogP > 3 threshold commonly associated with increased promiscuity and poor developability [1]. The 5-methoxy positional isomer (CAS 1248598-52-8) is expected to have a higher LogP than the 3-methoxy derivative due to reduced proximity of the polar methoxy oxygen to the amine, though experimentally measured values are not available .

Lipophilicity Drug-likeness ADME Permeability Solubility

Hydrogen Bond Acceptor Count Increase Drives Solubility Differentiation from Parent Amine

3-Methoxy-2-methylpentan-2-amine possesses 2 hydrogen bond acceptors (the amine nitrogen and the methoxy oxygen) versus only 1 H-bond acceptor for 2-methylpentan-2-amine (amine nitrogen only), while both compounds have 1 H-bond donor (the primary amine NH₂) . The hydrochloride salt form further enhances aqueous solubility: the target hydrochloride (MW 167.68) is described as generally soluble in water due to its ionic nature, whereas the parent 2-methylpentan-2-amine hydrochloride (CAS 112306-54-4, MW 137.65) is reported as only slightly soluble in chloroform, DMSO, and methanol .

Hydrogen bonding Aqueous solubility Permeability Formulation

Primary Amine Classification Predicts Lower Pharmacological Promiscuity vs. N-Methyl Secondary Amine Analog

3-Methoxy-2-methylpentan-2-amine is a primary amine (RNH₂), whereas (3-methoxy-2-methylpentan-2-yl)(methyl)amine (CAS 2229187-60-2) is a secondary amine (RR'NH) and has 0 H-bond donors vs. 1 for the target, along with a higher computed logP of 1.627 vs. 0.7 [1]. Lee et al. (2017) demonstrated through systematic analysis of in vitro pharmacological profiling data that primary amines exhibit significantly lower off-target promiscuity compared with secondary and tertiary amines, and show improved in vivo toxicology profiles [2]. This class-level finding provides a mechanistic rationale for preferring the primary amine target compound over its N-methyl secondary amine analog in applications where target selectivity is critical.

Off-target promiscuity Primary amine Safety pharmacology Drug discovery Secondary amine

Chiral Center at C3 Enables Stereochemical Applications Absent in Achiral Analogs

3-Methoxy-2-methylpentan-2-amine possesses a chiral center at C3—the carbon bearing the methoxy substituent—making the compound capable of existing as a pair of enantiomers . This stereochemical feature is absent in the achiral parent compound 2-methylpentan-2-amine (CAS 53310-02-4), which has no stereogenic center, and in 5-methoxy-2-methylpentan-2-amine (CAS 1248598-52-8), where the methoxy-bearing carbon is also achiral . The target compound is currently supplied as a racemate (no optical rotation data available from vendors), but the presence of the stereocenter provides a handle for chiral resolution or asymmetric synthesis applications that is structurally unavailable in the achiral analogs .

Chirality Stereochemistry Enantiomer Asymmetric synthesis Chiral building block

Methoxy Proximity to Amine Modulates Basicity and Nucleophilicity Relative to Distal Methoxy Isomers

The 3-methoxy group in 3-methoxy-2-methylpentan-2-amine is positioned on the carbon adjacent to the quaternary carbon bearing the NH₂ group (C2–C3 vicinal relationship). This proximity allows the electron-withdrawing inductive effect (−I) of the methoxy oxygen to influence the amine's basicity and nucleophilicity through only two σ-bonds. In contrast, the 5-methoxy positional isomer (CAS 1248598-52-8) places the methoxy group four σ-bonds away from the amine nitrogen, substantially attenuating any inductive modulation . While no experimentally measured pKa values are available for either compound, computational predictions for structurally related α-methoxy amines suggest a pKa depression of approximately 0.5–1.0 units relative to the unsubstituted parent amine, whereas the distal 5-methoxy substitution would be expected to have negligible impact on amine basicity [1].

Amine basicity pKa modulation Inductive effect Nucleophilicity Reactivity

Recommended Application Scenarios for 3-Methoxy-2-methylpentan-2-amine Hydrochloride Based on Evidence


Medicinal Chemistry Building Block Requiring Moderately Lipophilic Primary Amine with Enhanced Aqueous Handling

For medicinal chemistry programs synthesizing compound libraries where the amine needs sufficient lipophilicity for membrane permeability (XLogP3 = 0.7) but must avoid the excessive LogP (>2) associated with the parent 2-methylpentan-2-amine, this hydrochloride is the rational choice . Its water solubility as the HCl salt facilitates aqueous reaction conditions and simplifies purification by aqueous extraction, offering a practical advantage over the sparingly soluble parent hydrochloride . The primary amine classification further supports reduced off-target promiscuity risk compared with secondary amine analogs, consistent with systematic profiling data [1].

Stereochemical Probe or Chiral Building Block in Asymmetric Synthesis Programs

The chiral center at C3 provides a structural basis for enantioselective applications that is absent in all achiral analogs including 2-methylpentan-2-amine and 5-methoxy-2-methylpentan-2-amine . Researchers exploring stereochemistry-activity relationships can use the racemate as a starting point for chiral resolution or enantioselective synthesis, with the methoxy group serving as both a stereochemical marker and a functional handle for further derivatization . The related O-(3-methoxy-2-methylpentan-2-yl)hydroxylamine derivative has been described as a specialized intermediate for asymmetric synthesis, confirming the utility of this scaffold in stereochemical applications [1].

Amine Metabolism and Enzyme Interaction Studies Using a Tert-Alkyl Primary Amine Substrate

As a primary tert-alkyl amine, this compound represents a structurally distinct substrate class for studying amine-metabolizing enzymes such as monoamine oxidases (MAO-A/MAO-B), cytochrome P450 isoforms, and transaminases . The 3-methoxy group provides a spectroscopic handle (NMR, MS) for metabolite identification that is absent in the des-methoxy parent, while the sterically hindered tertiary carbon adjacent to the amine may confer resistance to oxidative deamination pathways that rapidly metabolize less hindered primary amines . Primary tert-alkyl amines as a class are recognized as challenging but valuable building blocks, with synthetic routes to such compounds being an active area of methodology development [1].

Specialty Chemical Intermediate Requiring Dual-Functional Reactivity (Amine + Ether)

The combination of a primary amine and a methoxy ether in the same small molecule (C₇ backbone, MW 131 free base) provides orthogonal reactivity handles for sequential derivatization: the amine can undergo acylation, sulfonylation, or reductive amination, while the methoxy group can be demethylated to an alcohol or participate in nucleophilic substitution reactions . This dual functionality in a compact, low-molecular-weight scaffold offers greater synthetic versatility than single-functional-group analogs such as 2-methylpentan-2-amine (amine only) or tert-amyl methyl ether (ether only) .

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